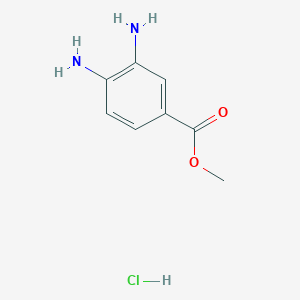

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride

Übersicht

Beschreibung

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride: is an aromatic amine with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride typically involves the esterification of 3,4-diaminobenzoic acid. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in the presence of a suitable solvent like dichloromethane . The reaction is carried out under mild conditions to form the ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Acylated or sulfonylated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride serves as an essential precursor in the synthesis of various organic compounds, particularly in the formation of quinoxaline derivatives.

Case Study: Synthesis of Quinoxaline Derivatives

A study demonstrated the use of methyl 3,4-diaminobenzoate in high-temperature water (HTW) to synthesize 2,3-diarylquinoxaline carboxylic acids. The reaction conditions allowed for minimal decarboxylation and produced high yields without using volatile organic solvents or toxic catalysts. The yields ranged from 73% to 82% under varying temperatures and reaction times .

| Reaction Conditions | Yield (%) |

|---|---|

| 230 °C for 10 min | 79 |

| 170 °C for 30 min | 73 |

| Water as solvent | 82 |

Medicinal Chemistry Applications

The compound has been identified as a potential inhibitor of human Factor Xa, which is crucial in the coagulation cascade. This makes it relevant for developing anticoagulant therapies.

Case Study: Factor Xa Inhibition

Research indicated that derivatives of this compound could effectively inhibit Factor Xa activity. This application is vital for treating conditions related to thrombosis and other cardiovascular diseases .

Biochemical Applications

In biochemical research, this compound is employed as a building block for peptide synthesis due to its ability to form stable linkages.

Case Study: Solid-Phase Peptide Synthesis

In a study on solid-phase peptide synthesis (SPPS), Mono-Fmoc-Dbz-OH was prepared from commercially available 3,4-diaminobenzoic acid and coupled to resin. This method highlights the compound's utility in synthesizing complex peptides efficiently .

Material Science Applications

The compound's properties are also being explored in material science for developing polymers and other materials due to its reactive amine groups.

Wirkmechanismus

The mechanism of action of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ester group can undergo hydrolysis to release the active amine, which can then participate in further biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxybenzoic Acid Methyl Ester:

3,4-Dimethoxybenzoic Acid Methyl Ester: This compound has methoxy groups instead of amino groups.

Uniqueness: 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is unique due to the presence of both amino groups and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride (commonly referred to as 3,4-DABA methyl ester) is a compound of significant interest in biological research due to its diverse applications and biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.

Synthesis Methods:

The synthesis of 3,4-DABA methyl ester typically involves the esterification of 3,4-diaminobenzoic acid. One common method is the Steglich esterification , which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane as a solvent. This method allows for high yields and purity of the final product.

Chemical Structure:

The chemical formula for 3,4-DABA methyl ester is . It features two amino groups and an ester group, which contribute to its reactivity and biological interactions.

The biological activity of 3,4-DABA methyl ester is primarily attributed to its interaction with various enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with active sites on proteins, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active amine, allowing it to participate in further biochemical reactions .

Biological Activities

1. Enzyme Interactions:

3,4-DABA methyl ester has been used extensively in studies examining enzyme interactions. It serves as a substrate for various enzymes, including peroxidases. Research indicates that while 3,4-DABA itself is a poorer substrate for peroxidase compared to other compounds like o-phenylenediamine (OPD), its esters exhibit improved properties due to modifications at the carboxyl group .

2. Antimicrobial Activity:

Some studies have highlighted the antimicrobial properties of 3,4-DABA methyl ester derivatives. The compound has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

3. Precursor for Bioactive Molecules:

This compound acts as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of quinoxaline derivatives which possess notable pharmacological activities .

Case Study 1: Enzyme Activity Measurement

A study measured enzyme activity using various derivatives of 3,4-DABA methyl ester. The results showed that modifications to the carboxyl group significantly enhanced substrate properties compared to the parent compound. This was demonstrated by comparing reaction speeds across different substrates .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of 3,4-DABA methyl ester were tested against several bacterial strains. The modified esters exhibited enhanced antimicrobial activity compared to unmodified forms, indicating potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Diaminobenzoic Acid | No ester group; lower reactivity | Poorer substrate for peroxidase |

| 3,4-Dimethoxybenzoic Acid Methyl Ester | Methoxy groups instead of amino groups | Different reactivity profile |

| 3,4-Dihydroxybenzoic Acid Methyl Ester | Hydroxy groups; potential antioxidant properties | Varies significantly from amine-based compounds |

Eigenschaften

IUPAC Name |

methyl 3,4-diaminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQRLZRJSQHZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592564 | |

| Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-92-2 | |

| Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.